molecular formula C20H17ClN2O5 B4340713 N-(4-chlorobenzyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide

N-(4-chlorobenzyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide

Cat. No.: B4340713
M. Wt: 400.8 g/mol
InChI Key: UPAGNGOEIDOQQZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzyl group, a nitrophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a suitable nucleophile.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced via an etherification reaction, where a nitrophenol derivative reacts with a suitable alkylating agent.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-methoxybenzamide
  • N-(2-chlorobenzyl)-4-methyl-2-nitrobenzamide
  • N-(4-chlorobenzyl)-2-methylbenzamide

Uniqueness

N-(4-chlorobenzyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide is unique due to the combination of its structural elements, which confer specific chemical and physical properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c1-13-2-8-18(17(10-13)23(25)26)27-12-16-7-9-19(28-16)20(24)22-11-14-3-5-15(21)6-4-14/h2-10H,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAGNGOEIDOQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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